Chlorocardicin is derived from the fermentation of specific Streptomyces strains. These bacteria are known for their ability to produce a wide variety of bioactive compounds, including antibiotics, due to their complex secondary metabolism. The isolation process typically involves culturing the bacteria in nutrient-rich media followed by extraction and purification techniques such as chromatography.
Chlorocardicin is classified as a macrolide antibiotic, which is characterized by a large lactone ring structure. This classification is significant because macrolides often have unique mechanisms of action and are used clinically to treat various bacterial infections.
The synthesis of Chlorocardicin can be approached through both natural extraction and synthetic methods. Natural extraction involves culturing Streptomyces griseus and isolating the compound from its metabolic products. Synthetic methods may include total synthesis or semi-synthesis, where simpler precursor molecules are chemically modified to create the desired compound.
Chlorocardicin has a complex molecular structure characterized by a large lactone ring with various functional groups attached. Its chemical formula is C₁₉H₃₃ClO₅, indicating the presence of chlorine, which contributes to its antibacterial properties.
Chlorocardicin undergoes various chemical reactions that can affect its efficacy and stability:
Chlorocardicin primarily exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation during translation.
Chlorocardicin has several scientific uses:
Chlorocardicin emerged from systematic antibiotic screening efforts by Smith Kline and French Laboratories researchers in the mid-1980s. The compound was isolated from fermentation broths of a soil-derived Streptomyces species collected from undisclosed geographical sources. Initial findings were formally reported in the Journal of Antibiotics in February 1985, marking its scientific debut [1]. This discovery occurred during a period of intensified focus on novel β-lactam structures following the groundbreaking isolation of the first monobactams, such as sulfazecin and other monocyclic β-lactams from environmental bacteria. Chlorocardicin's structural and biological characterization was detailed across two consecutive publications in the same journal issue, covering discovery, production, biological activities, and isolation/structural elucidation [1] [8].
Table 1: Key Historical Milestones in Chlorocardicin Research
Year | Event | Reporting Entity | Significance |
---|---|---|---|
1984 | Initial Discovery | Smith Kline and French Laboratories | First identification in screening programs |
1985 | Full Characterization Published | Journal of Antibiotics | Comprehensive structural and biological profile |
- | Antibiotic DB Entry Recorded | Antibiotic DB Database | Developmental status documented as preclinical |
The antibiotic reached the preclinical stage of development but did not progress to clinical trials, likely due to its moderate potency spectrum and the significant resources required for development. Consequently, its developmental status is currently classified as "inactive" despite the initial scientific interest [8]. The discovery reflected the pharmaceutical industry's ongoing investment in natural product screening during this period, even as interest gradually shifted toward synthetic antibiotic development. Chlorocardicin remains primarily a research tool for studying structure-activity relationships within β-lactam antibiotics rather than a therapeutic agent [1].
Chlorocardicin is biosynthesized by a filamentous soil bacterium belonging to the genus Streptomyces. While the original research publications refer to the source organism simply as "Streptomyces sp.", without specifying the species epithet, this classification places it within one of the most prolific genera for antibiotic production [1]. The genus Streptomyces resides within the taxonomic order Streptomycetales, family Streptomycetaceae, and class Actinomycetia. Actinobacteria are renowned for their exceptional metabolic diversity and capacity to produce structurally complex secondary metabolites with biological activities.
Streptomyces species typically exhibit a complex life cycle involving mycelial growth, sporulation, and the production of bioactive compounds often during stationary phase under nutrient-limited conditions. These soil-dwelling microorganisms engage in chemical warfare against competing microorganisms, leading to the evolution of diverse antibiotic biosynthetic pathways. The specific ecological niche and environmental conditions favoring chlorocardicin production remain uncharacterized, though standard isolation techniques from diverse soils likely yielded the producing strain. The lack of species-level identification reflects common practices during the era of antibiotic discovery, where novel compound discovery often took precedence over complete microbial taxonomy [1]. The strain's ability to incorporate a chlorine atom regioselectively into the molecule suggests the presence of halogenase enzymes, which are relatively uncommon in Streptomyces metabolism and represent an interesting aspect of its biosynthetic capabilities [1] [8].
Chlorocardicin (CAS Registry Number: 95927-71-2) belongs to the monocyclic β-lactam class of antibiotics, characterized by an isolated β-lactam ring (azetidin-2-one) without fusion to additional rings like the thiazolidine ring in penicillins or dihydrothiazine ring in cephalosporins. Its molecular formula is C₂₃H₂₃ClN₄O₉, with a molecular weight of 534.90 g/mol [4]. The compound exhibits structural homology with the nocardicin family, particularly nocardicin A, but possesses a distinguishing meta-chloro substituent on the p-hydroxyphenylglycine moiety (m-chloro-p-hydroxyphenylglycine unit) [1] [8]. This chlorine substitution represents the key structural differentiator conferring unique biological properties.
Table 2: Physico-Chemical Properties of Chlorocardicin
Property | Value | Measurement Method/Remarks |
---|---|---|
Molecular Formula | C₂₃H₂₃ClN₄O₉ | Elemental analysis |
Molecular Weight | 534.90 g/mol | Calculated from formula |
Hydrogen Bond Donors | 6 | Computational prediction |
Hydrogen Bond Acceptors | 9 | Computational prediction |
Rotatable Bonds | 12 | Computational prediction |
Topological Polar Surface Area | 212.08 Ų | Computational prediction |
XLogP | -0.66 | Computed partition coefficient |
Lipinski's Rule Violations | 2 | (Rules of Five) |
The molecule features multiple chiral centers, evidenced by specific stereochemical designations in its isomeric SMILES representation: O/N=C(/c1ccc(cc1)OCCC@HN)/C(=O)N[C@H]1CN(C1=O)C@HC(=O)O [2] [8]. This complex structure includes two peptide-like bonds, the central β-lactam core, and a hydroxamic acid moiety (C(=NOH)/C(=O)NR), which contributes significantly to its metal-binding properties and biological activity. The molecule possesses three distinct ionizable functional groups (two carboxylic acids and a phenolic hydroxyl), suggesting pH-dependent solubility and complex charge characteristics under physiological conditions [4].
Table 3: Structural Comparison: Chlorocardicin vs. Nocardicin A
Structural Feature | Chlorocardicin | Nocardicin A |
---|---|---|
β-Lactam Ring System | Monocyclic | Monocyclic |
Aryl Glycine Unit | m-chloro-p-hydroxyphenylglycine | p-Hydroxyphenylglycine |
Molecular Formula | C₂₃H₂₃ClN₄O₉ | C₂₃H₂₃N₄O₉ |
Molecular Weight | 534.90 g/mol | 517.46 g/mol |
Key Functional Groups | Hydroxamic acid, Chlorophenol, β-lactam | Hydroxamic acid, Phenol, β-lactam |
Stereochemistry | Multiple defined chiral centers | Multiple defined chiral centers |
The presence of the electronegative chlorine atom, with its distinctive inductive and steric effects, likely influences molecular conformation, membrane permeability, target binding affinity, and overall pharmacokinetic properties compared to non-chlorinated analogs. This halogenation represents a strategic biosynthetic modification, potentially enhancing antibacterial spectrum and stability against certain β-lactamases [1] [8].
Chlorocardicin demonstrates intrinsic biochemical properties and interaction profiles that offer theoretical pathways for mitigating antibiotic resistance, particularly through synergistic combinations:
Synergistic Potentiation Mechanisms: Chlorocardicin exhibits strong potentiation (enhanced antibacterial efficacy) when combined with antibiotics inhibiting early steps of peptidoglycan biosynthesis. This synergy suggests potential utility in combination regimens targeting Gram-negative pathogens. The molecular basis involves complementary inhibition of sequential steps within the peptidoglycan assembly pathway, creating a synergistic blockade that potentially reduces the emergence of resistance compared to monotherapy [1].
Activity Against Specific Resistant Pathogens: While generally exhibiting moderate activity, chlorocardicin demonstrated superior activity compared to nocardicin A against Staphylococcus aureus, a notable pathogen exhibiting high resistance development. This indicates that the meta-chloro substitution might circumvent certain resistance mechanisms rendering nocardicin A inactive. Furthermore, its activity spectrum includes Enterobacteriaceae and Pseudomonas aeruginosa, families containing notoriously resistant nosocomial pathogens, positioning it as a potential candidate for targeting problematic Gram-negative bacteria [1] [4].
Antagonism by Amino Acids and Resistance Implications: Chlorocardicin's antibacterial activity is antagonized by specific D- and L-amino acids. This antagonism provides crucial mechanistic insight into its uptake and resistance pathways. Bacteria likely exploit amino acid transporters for chlorocardicin uptake, meaning alterations in these transport systems represent a potential resistance mechanism. Understanding this antagonism informs strategies to bypass resistance, such as chemical modification to facilitate uptake via alternative routes or co-administration with compounds preventing amino acid-mediated antagonism [1].
Environmental Considerations and Resistance Gene Dissemination: While not directly studied for chlorocardicin, its structural class (β-lactams) contributes to environmental resistance concerns. Research highlights that conventional disinfection methods (e.g., chlorination) in wastewater treatment can inadvertently promote the spread of antibiotic resistance genes (ARGs) by inducing genetic mutations, increasing membrane permeability, stimulating SOS stress responses, and activating efflux pumps – all mechanisms facilitating horizontal gene transfer [5] [6]. Mitigation strategies relevant to all antibiotics, including optimized nutrient management in agriculture (reducing antibiotic use), advanced wastewater treatment technologies (e.g., ozonation shown effective for ARG removal), and limiting environmental discharges from antibiotic manufacturing, are critical for preserving the efficacy of existing antibiotics like chlorocardicin should they be developed [3]. Ozone treatment demonstrates particular promise, achieving similar log reductions for bacterial cells (5.0 log) and ARGs (4.3-4.6 log), unlike chlorination or UV which often inactivate cells more effectively than they degrade ARGs, leaving resistance determinants intact post-treatment [6].
Table 4: Antibacterial Spectrum and Key Resistance Mitigation Features of Chlorocardicin
Biological Property | Observation | Significance for Resistance Mitigation |
---|---|---|
Gram-negative Activity | Moderate activity against Enterobacteriaceae and Pseudomonas aeruginosa | Potential for targeting resistant Gram-negative pathogens |
Staphylococcal Activity | Low activity, but exceeds nocardicin A | Overcomes specific resistance mechanisms affecting non-chlorinated analogs |
Synergy | Strong potentiation by inhibitors of peptidoglycan biosynthesis | Enables lower-dose combination therapy; reduces resistance emergence |
Antagonism | Inhibited by selected D- and L-amino acids | Reveals uptake mechanisms and resistance vulnerabilities |
Media-Dependent Activity | Less antagonism in complex media vs. nocardicin A | Suggests potentially more robust activity in physiological environments |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7